L-Adenosina

Descripción general

Descripción

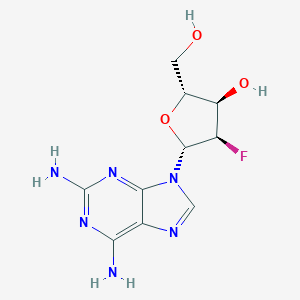

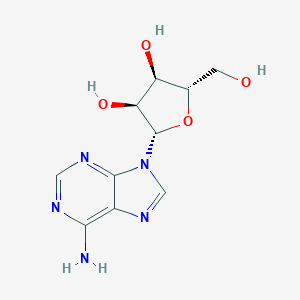

L-Adenosine is an organic compound that occurs widely in nature in the form of diverse derivatives. It consists of an adenine molecule attached to a ribose sugar via a β-N9-glycosidic bond. L-Adenosine is one of the four nucleoside building blocks of RNA, and its derivative, deoxyadenosine, is a building block of DNA. These nucleosides are essential for all life on Earth .

Aplicaciones Científicas De Investigación

L-Adenosine has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleoside analogs.

Biology: Plays a crucial role in cellular energy transfer as part of adenosine triphosphate (ATP) and adenosine diphosphate (ADP).

Medicine: Used in the treatment of certain cardiac arrhythmias and as a diagnostic agent in myocardial perfusion imaging.

Industry: Employed in the production of pharmaceuticals and as a biochemical reagent in research laboratories

Mecanismo De Acción

L-Adenosine exerts its effects by binding to specific cell membrane receptors known as adenosine receptors (A1, A2A, A2B, and A3). These receptors are coupled to G proteins and mediate various physiological responses. For example, activation of A1 receptors in the heart leads to a decrease in heart rate and conduction velocity, while activation of A2A receptors in the brain has neuroprotective effects .

Similar Compounds:

Inosine: Similar to L-Adenosine but lacks an amino group.

Deoxyadenosine: The deoxy form of L-Adenosine, lacking a hydroxyl group on the ribose.

Adenosine Monophosphate (AMP): A phosphorylated form of L-Adenosine.

Uniqueness: L-Adenosine is unique due to its role as a fundamental building block of RNA and its involvement in various biochemical processes. Its ability to bind to multiple receptor subtypes and mediate diverse physiological effects sets it apart from other nucleosides .

Safety and Hazards

Adenosine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

L-Adenosine interacts with various biomolecules, primarily through four types of G-protein coupled adenosine receptors: A1, A2A, A2B, and A3 . These receptors have different affinities for adenosine and distinct intracellular signal transduction pathways . The interaction of L-Adenosine with these receptors triggers a cascade of biochemical reactions that regulate numerous cellular functions .

Cellular Effects

L-Adenosine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, L-Adenosine can reduce neuronal excitability, induce vasodilation of arteries, and regulate the immune response .

Molecular Mechanism

The molecular mechanism of L-Adenosine involves its binding to adenosine receptors, leading to the activation or inhibition of various intracellular pathways . For example, the binding of L-Adenosine to A2A receptors activates adenylate cyclase, increasing the levels of cAMP and triggering a signaling cascade that influences gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Adenosine can change over time. For instance, L-Adenosine can induce changes in the phosphorylation of certain proteins, affecting cellular functions . The stability and degradation of L-Adenosine, as well as its long-term effects on cellular function, are important aspects of its temporal effects .

Dosage Effects in Animal Models

The effects of L-Adenosine can vary with different dosages in animal models. For instance, in a study involving mice, it was found that the inhibition of FAK, a protein that interacts with L-Adenosine, blocked TNF-α-induced activation in aortic endothelial cells .

Metabolic Pathways

L-Adenosine is involved in several metabolic pathways. It is primarily produced from the metabolism of ATP, and its levels are tightly regulated . L-Adenosine can be generated intracellularly from the degradation of AMP or from the hydrolysis of S-adenosyl homocysteine .

Transport and Distribution

L-Adenosine is transported and distributed within cells and tissues through specific transporters. The equilibrative nucleoside transporters (ENTs) play a crucial role in the transport of L-Adenosine across the cell membrane .

Subcellular Localization

The subcellular localization of L-Adenosine and its receptors is critical for their function. For instance, Kv2.1, a voltage-gated K+ channel, has been found to mediate the spatial and functional coupling of L-type calcium channels and ryanodine receptors in mammalian neurons .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Adenosine can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the condensation of adenine with ribose in the presence of a catalyst. The reaction typically requires an acidic or neutral pH and is carried out at elevated temperatures to facilitate the formation of the glycosidic bond.

Industrial Production Methods: In industrial settings, L-Adenosine is often produced through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the nucleoside, which is then extracted and purified through a series of chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: L-Adenosine undergoes various chemical reactions, including:

Oxidation: L-Adenosine can be oxidized to form inosine, which involves the removal of an amino group.

Reduction: Reduction reactions can convert L-Adenosine to its corresponding deoxy form, deoxyadenosine.

Substitution: Substitution reactions can occur at the amino group or the ribose moiety, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

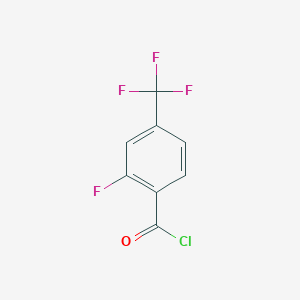

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Inosine: Formed through oxidation.

Deoxyadenosine: Formed through reduction.

Various Derivatives: Formed through substitution reactions.

Propiedades

IUPAC Name |

(2S,3S,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-DEGSGYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

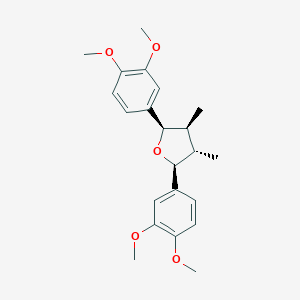

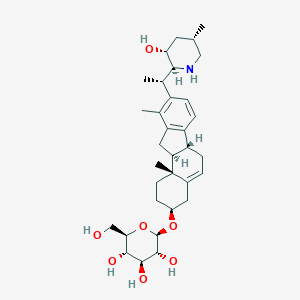

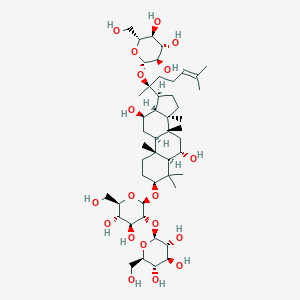

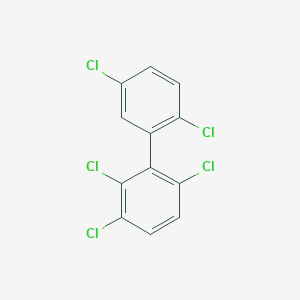

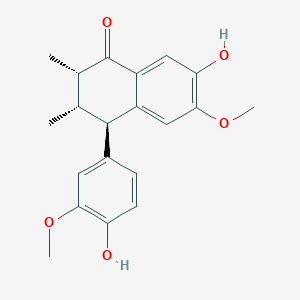

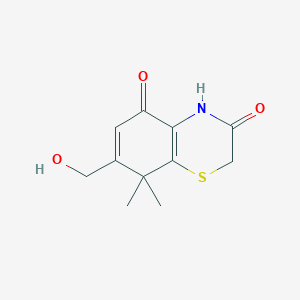

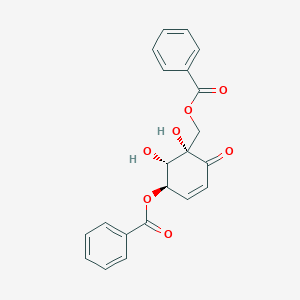

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of L-adenosine?

A1: L-adenosine shares the same molecular formula and weight as its D-enantiomer, which is C10H13N5O4 and 267.24 g/mol, respectively.

Q2: How does L-adenosine interact with adenosine receptors compared to D-adenosine?

A2: Research suggests that L-adenosine exhibits weaker binding to adenosine receptors compared to D-adenosine. Docking calculations showed that L-adenosine binding to S-adenosyl-L-homocysteine (AdoHcy) hydrolase is energetically less favorable and less specific than D-adenosine binding. [] Additionally, L-adenosine showed no inhibitory effect on contractions of the guinea pig bladder, unlike D-adenosine which is known to have an inhibitory effect. []

Q3: Does L-adenosine act as a substrate for any enzymes involved in adenosine metabolism?

A3: While L-adenosine is not a substrate for mammalian adenosine kinase or adenosine deaminase, it is deaminated by Plasmodium falciparum adenosine deaminase (PfADA) and serves as a substrate for human deoxycytidine kinase. [, ] Interestingly, human deoxycytidine kinase exhibits an unusual preference for L-enantiomers of 2′,3′-dideoxyadenosine and 2′,3′-didehydro-2′,3′-dideoxyadenosine over their D- counterparts. []

Q4: How does the interaction of L-adenosine with human deoxycytidine kinase compare to that of D-adenosine?

A4: L-adenosine, along with other L-nucleoside analogues, acts as a substrate for human deoxycytidine kinase, demonstrating a lack of enantioselectivity for this enzyme. This implies that both L- and D- adenosine can be phosphorylated by human deoxycytidine kinase. [, ]

Q5: Does L-adenosine exhibit any pharmacological activity?

A5: While generally less active than D-adenosine, L-adenosine and its derivatives demonstrate some pharmacological activity. For instance, L-adenylyl 5′-(β, γ-methylene)-diphosphonate (L-AMP-PCP) contracts the guinea pig bladder more potently than its D-enantiomer, AMP-PCP, and is also resistant to degradation. [, ]

Q6: Are there potential applications for L-adenosine in treating diseases?

A6: The unique interactions of L-adenosine and its derivatives with certain enzymes, such as Plasmodium falciparum adenosine deaminase (PfADA) and human deoxycytidine kinase, make them potential candidates for further investigation in the context of malaria and viral infections, respectively. [, , ]

Q7: What is the significance of the interaction between L-adenosine and the Plasmodium falciparum nucleoside transporter (PfNT1)?

A7: Plasmodium falciparum, the parasite responsible for malaria, relies on purine salvage from its host. The parasite's nucleoside transporter, PfNT1, exhibits the unusual ability to transport L-adenosine. [] This characteristic makes PfNT1 a potential target for antimalarial drug development, as inhibiting L-adenosine transport could disrupt purine acquisition and impact parasite survival.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.